

# ONC201 Drug-Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TMX-201   |           |
| Cat. No.:            | B10855017 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction studies of the investigational anti-cancer agent ONC201 (dordaviprone). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

## Frequently Asked Questions (FAQs)

Q1: What is the known interaction profile of ONC201 with cytochrome P450 (CYP) enzymes?

A1: ONC201 has been evaluated for its potential to inhibit, induce, and be metabolized by cytochrome P450 enzymes. In vitro studies have shown that ONC201 is a direct inhibitor of multiple CYP enzymes, but it is not an inducer of major CYPs such as CYP1A2, 2B6, and 3A4. [1][2] ONC201 is a substrate of CYP3A4 and, to a lesser degree, other CYPs.[2][3]

Q2: Which specific CYP enzymes are inhibited by ONC201?

A2: In vitro studies have demonstrated that ONC201 is a direct inhibitor of CYP2C8, CYP2D6, and CYP3A4.[4] Inhibition of other CYP enzymes has been observed, with IC50 values ranging from 34.9 to 428.6  $\mu$ M.[2][3]

Q3: Is ONC201 a time-dependent inhibitor of CYP enzymes?



A3: Based on in vitro assessments, ONC201 is not considered to be a time-dependent inhibitor of the evaluated cytochrome P450 enzymes.[4]

Q4: What are the implications of ONC201 being a substrate of CYP3A4 for clinical studies?

A4: Since ONC201 is metabolized by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter ONC201 plasma concentrations. Clinical trials with ONC201 have typically excluded the concomitant use of strong CYP3A4 inhibitors and inducers to avoid significant drug-drug interactions.[1][5] Dose adjustments for ONC201 may be necessary when co-administered with CYP3A4 inhibitors, and the use of CYP3A4 inducers should be avoided.[1]

Q5: What is the major metabolite of ONC201 and is it pharmacologically active?

A5: The major metabolite of ONC201 is designated as ONC207, which lacks the benzyl moiety of the parent compound.[2][3] ONC207 has been found to be biologically inactive, as it does not inhibit the dopamine receptor D2 or cancer cell viability.[2][3]

## **Troubleshooting Guide**

Problem: High variability in ONC201 plasma concentrations in in vivo experiments.

#### Possible Cause:

- Drug-drug interactions: Concomitant administration of medications that are inhibitors or inducers of CYP3A4 can lead to variable exposure to ONC201.[1]
- Food effects: Although studies are conducted under fasted conditions, variability in patient compliance could contribute.
- Patient-specific factors: Intrinsic differences in metabolism can lead to variability.

#### Solution:

- Carefully review all concomitant medications of study subjects to identify any potential CYP3A4 modulators.[5]
- Ensure strict adherence to fasting conditions prior to ONC201 administration.



 Consider genotyping for relevant CYP enzymes to identify potential pharmacogenomic influences.

Problem: Discrepancy between in vitro cytotoxicity and in vivo efficacy.

#### Possible Cause:

- Metabolism of ONC201: In vivo, ONC201 is metabolized, primarily by CYP3A4, to the inactive metabolite ONC207.[2][3] This can reduce the concentration of the active parent drug at the tumor site.
- Tumor microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.

#### Solution:

- When possible, measure intratumoral concentrations of ONC201 to correlate with efficacy.
- Utilize more complex in vitro models, such as 3D spheroids or organoids, that better recapitulate the in vivo environment.

### **Data Presentation**

In Vitro Cytochrome P450 Inhibition of ONC201

| CYP Isozyme | Inhibition Constant (K <sub>i</sub> ) (μM) |  |
|-------------|--------------------------------------------|--|
| CYP2C8      | 13                                         |  |
| CYP2D6      | 13                                         |  |
| CYP3A4      | 10                                         |  |

Table 1: In vitro inhibition constants (Ki) of

ONC201 for key cytochrome P450 enzymes.

Data from in vitro studies with human liver

microsomes.[4]

## **Clinical Drug-Drug Interaction Studies with ONC201**



| Interacting Drug             | CYP3A4 Status      | Effect on ONC201<br>AUC | Effect on ONC201<br>C <sub>max</sub> |
|------------------------------|--------------------|-------------------------|--------------------------------------|
| Observed Data                |                    |                         |                                      |
| Itraconazole                 | Strong Inhibitor   | 4.4-fold increase       | 1.9-fold increase                    |
| PBPK Model<br>Simulated Data |                    |                         |                                      |
| Erythromycin                 | Moderate Inhibitor | 2.68-fold increase      | Not specified                        |
| Fluconazole                  | Moderate Inhibitor | 2.48-fold increase      | Not specified                        |
| Cimetidine                   | Weak Inhibitor     | 1.42-fold increase      | Not specified                        |
| Efavirenz                    | Moderate Inducer   | 0.35-fold of control    | 0.57-fold of control                 |
| Rifampicin                   | Strong Inducer     | 0.17-fold of control    | 0.33-fold of control                 |
| Table 2: Summary of          |                    |                         |                                      |

observed and

simulated clinical

drug-drug interactions

with ONC201. AUC

(Area Under the

Curve) and Cmax

(Maximum

Concentration) are

key pharmacokinetic

parameters.[1][6]

# **Experimental Protocols In Vitro Cytochrome P450 Inhibition Assay** (Determination of K<sub>i</sub>)

Objective: To determine the inhibition constant (K<sub>i</sub>) of ONC201 for specific CYP enzymes.

Materials:



- Pooled human liver microsomes
- ONC201 (dordaviprone)
- CYP-specific marker substrates (e.g., repaglinide for CYP2C8, desipramine for CYP2D6, midazolam for CYP3A4)
- NADPH regenerating system
- Incubation buffer (e.g., phosphate buffer)
- LC-MS/MS system for analysis

#### Procedure:

- Prepare a series of ONC201 concentrations that span the expected 50% inhibitory concentration (IC<sub>50</sub>).
- Prepare multiple concentrations of the CYP-specific marker substrate, spanning its Michaelis-Menten constant (K<sub>m</sub>).
- In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the appropriate concentration of ONC201.
- Pre-incubate the mixture to allow ONC201 to interact with the enzymes.
- Initiate the reaction by adding the CYP-specific marker substrate.
- Incubate for a specified time at 37°C.
- Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.



• Determine the K<sub>i</sub> value by non-linear regression analysis of the inhibition data at different substrate and inhibitor concentrations.[4]

# Clinical Drug-Drug Interaction Study (Example with a CYP3A4 Inhibitor)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., itraconazole) on the pharmacokinetics of ONC201 in healthy volunteers.

#### Study Design:

An open-label, single-sequence, two-period crossover study.

#### Procedure:

- Period 1: Administer a single oral dose of ONC201 to healthy volunteers under fasted conditions. Collect serial blood samples over a specified period (e.g., 72 hours) to determine the pharmacokinetic profile of ONC201 alone.
- Washout Period: A sufficient washout period is allowed for the complete elimination of ONC201.
- Period 2: Administer the strong CYP3A4 inhibitor (e.g., itraconazole) for several days to achieve steady-state concentrations. On the last day of inhibitor administration, coadminister a single oral dose of ONC201. Collect serial blood samples to determine the pharmacokinetic profile of ONC201 in the presence of the inhibitor.
- Analysis: Analyze plasma samples for ONC201 concentrations using a validated LC-MS/MS method. Compare the pharmacokinetic parameters (AUC, C<sub>max</sub>) of ONC201 with and without the co-administered inhibitor to assess the magnitude of the drug-drug interaction.[1]

## **Mandatory Visualizations**

## Troubleshooting & Optimization

Check Availability & Pricing







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cytochrome P450 Drug Interaction Risk for Dordaviprone Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ONC201 Drug-Drug Interaction Studies: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855017#onc201-drug-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com